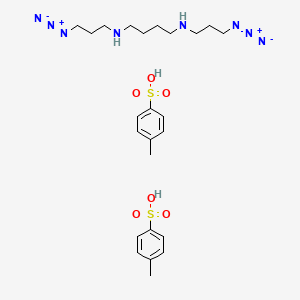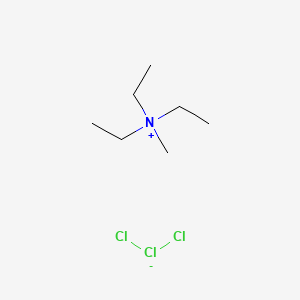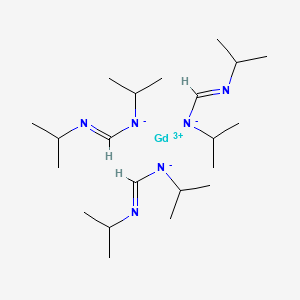![molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% CAS No. 85719-56-8](/img/structure/B6288683.png)
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% (abbreviated as Pd(DMPP)Cl2) is a coordination compound of palladium, a transition metal, and the ligand [(2-dimethylamino)propyldiphenylphosphine]. It is an organometallic compound with a wide range of applications in chemical synthesis, catalysis, and scientific research.
Applications De Recherche Scientifique
Pd(DMPP)Cl2 has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of polymersization catalysts, such as polyethylene and polypropylene. Pd(DMPP)Cl2 is also used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it is used in the synthesis of nanomaterials, such as nanotubes and nanoparticles.
Mécanisme D'action
Pd(DMPP)Cl2 acts as a catalyst in the synthesis of organic compounds by facilitating the formation of reactive intermediates. The mechanism of action of Pd(DMPP)Cl2 is based on the coordination of the palladium atom with the phosphine ligand. The coordination of the palladium atom with the phosphine ligand facilitates the formation of reactive intermediates, which can then undergo further reactions to form the desired products.
Biochemical and Physiological Effects
Pd(DMPP)Cl2 has been shown to have no adverse effects on human health. However, it is important to note that the compound has not been extensively tested and should be handled with caution. In addition, the compound should not be ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Pd(DMPP)Cl2 has several advantages for lab experiments. It is a relatively inexpensive and easy to use catalyst. In addition, it is a highly efficient catalyst, which can facilitate the synthesis of a wide range of organic compounds. The main limitation of Pd(DMPP)Cl2 is that it must be handled with caution as it is a potentially hazardous compound.
Orientations Futures
There are several potential future directions for Pd(DMPP)Cl2. One potential direction is the development of new catalysts based on the Pd(DMPP)Cl2 structure. Another potential direction is the development of new methods for the synthesis of organic compounds using Pd(DMPP)Cl2. Additionally, further research could be conducted to explore the potential applications of Pd(DMPP)Cl2 in the synthesis of pharmaceuticals and nanomaterials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of Pd(DMPP)Cl2.
Méthodes De Synthèse
Pd(DMPP)Cl2 is synthesized via a three-step process. The first step involves the reaction of diphenylphosphine with 2-dimethylaminopropene to form the phosphine ligand [(2-dimethylamino)propyldiphenylphosphine]. The second step involves the reaction of the phosphine ligand with palladium(II) chloride to form the Pd(DMPP)Cl2 complex. The third step involves the purification of the Pd(DMPP)Cl2 complex. The overall reaction can be represented as:
2-Dimethylaminopropene + Diphenylphosphine → [(2-dimethylamino)propyldiphenylphosphine]
[(2-dimethylamino)propyldiphenylphosphine] + PdCl2 → Pd(DMPP)Cl2
Propriétés
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZHLBSYLLCRW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2NPPd |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)